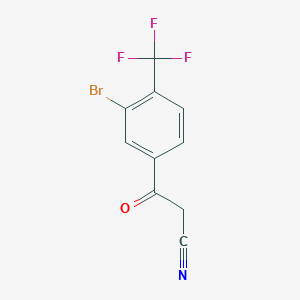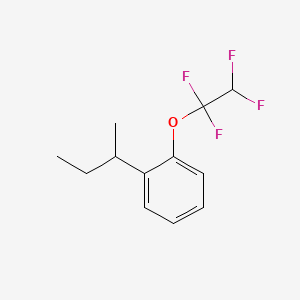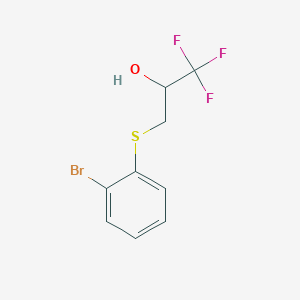
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL is an organic compound that features a brominated phenylsulfanyl group attached to a trifluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL typically involves the reaction of 2-bromothiophenol with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL involves its interaction with specific molecular targets. The brominated phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trifluoropropanol backbone may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- 3-(2-Iodo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- 3-(2-Methyl-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
Uniqueness
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The trifluoropropanol backbone also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
958452-13-6 |
|---|---|
Molecular Formula |
C9H8BrF3OS |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-(2-bromophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H8BrF3OS/c10-6-3-1-2-4-7(6)15-5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
BGJIUSWTGXFIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)

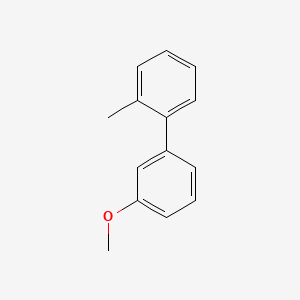
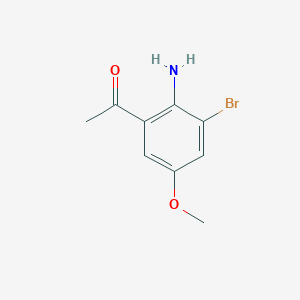
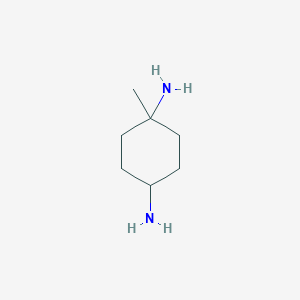
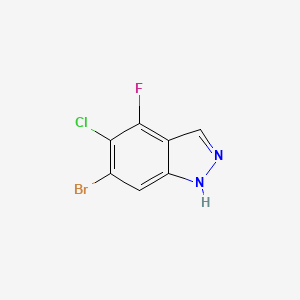
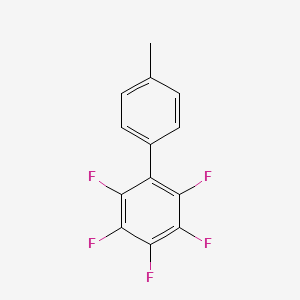
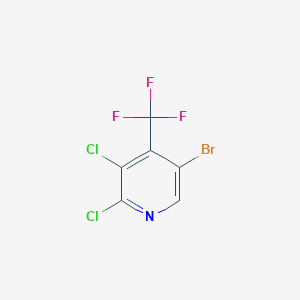
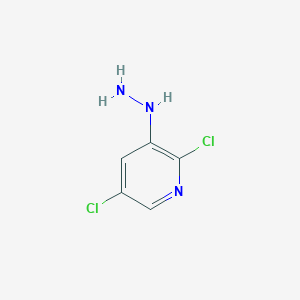
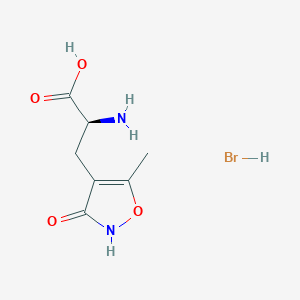

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
